3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Scientific Research Applications
Anticancer Therapeutics
Benzofuran derivatives, including 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide , have shown promise in anticancer research. They exhibit inhibitory potency against various human cancer cell lines, making them potential candidates for developing new anticancer agents .
Antibacterial Agents
The structural framework of benzofuran is conducive to antibacterial activity. Research has indicated that benzofuran derivatives can be effective against a range of bacteria, including resistant strains, which is crucial in the fight against microbial resistance .
Antiviral Applications
Benzofuran compounds have been identified with anti-viral activities. For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in treating this disease .
Drug Discovery and Development
In drug discovery, the benzofuran core is a valuable scaffold due to its presence in many biologically active compounds. The versatility of benzofuran derivatives allows for the exploration of new drugs with diverse pharmacological activities .
Organic Synthesis
Benzofuran derivatives are used in organic synthesis, providing a basis for constructing complex molecular structures. This includes the synthesis of polycyclic compounds and the development of novel synthetic methodologies .
Molecular Biology Research
While specific applications of 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide in molecular biology are not extensively documented, benzofuran derivatives are often used in molecular probes and as building blocks for more complex molecules that can interact with biological systems .
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-9-5-8(6-10(18)7-9)16(22)20-13-11-3-1-2-4-12(11)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQKBVWQHTZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide |
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